molecular formula C17H12N4O5S B2947348 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide CAS No. 391220-50-1

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide

Cat. No. B2947348
M. Wt: 384.37
InChI Key: RCUYDVSYSDYTJD-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair. In recent years, there has been a growing interest in the use of PARP inhibitors as a therapeutic strategy for cancer treatment.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide involves the reaction of 4-methylphenyl-2-aminothiazole with 2,4-dinitrobenzoyl chloride in the presence of a base to form the desired product.

Starting Materials
4-methylphenyl-2-aminothiazole, 2,4-dinitrobenzoyl chloride, Base (such as triethylamine or pyridine), Solvent (such as dichloromethane or chloroform)

Reaction
Dissolve 4-methylphenyl-2-aminothiazole in a suitable solvent., Add a base to the solution to deprotonate the amine group., Add 2,4-dinitrobenzoyl chloride dropwise to the solution while stirring., Allow the reaction mixture to stir at room temperature for several hours., Extract the product with a suitable solvent., Purify the product by recrystallization or column chromatography.

Mechanism Of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide involves the inhibition of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide is an enzyme that plays a critical role in DNA repair. Inhibition of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide results in the accumulation of DNA damage, which can lead to cell death. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide inhibitors have been shown to be effective in the treatment of cancers with defects in DNA repair pathways, such as BRCA-mutated cancers.

Biochemical And Physiological Effects

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide has been shown to have potent inhibitory activity against N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide. Inhibition of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide results in the accumulation of DNA damage, which can lead to cell death. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide inhibitors have been shown to be effective in the treatment of cancers with defects in DNA repair pathways, such as BRCA-mutated cancers.

Advantages And Limitations For Lab Experiments

The advantages of using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide in lab experiments include its potent inhibitory activity against N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide, which makes it an effective tool for studying the role of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide in DNA repair and cancer development. However, one limitation of using N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide is that it may have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide in scientific research. One direction is the development of more potent and selective N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide inhibitors for the treatment of cancer. Another direction is the investigation of the role of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide inhibitors in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the use of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide inhibitors in the treatment of other diseases, such as neurodegenerative diseases and inflammatory disorders, is an area of active investigation.

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide has been widely used in scientific research as a potent N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide inhibitor. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide is an enzyme that plays a critical role in DNA repair. Inhibition of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide results in the accumulation of DNA damage, which can lead to cell death. N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide inhibitors have been shown to be effective in the treatment of cancers with defects in DNA repair pathways, such as BRCA-mutated cancers.

properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O5S/c1-10-2-4-11(5-3-10)14-9-27-17(18-14)19-16(22)13-7-6-12(20(23)24)8-15(13)21(25)26/h2-9H,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCUYDVSYSDYTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dinitrobenzamide

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